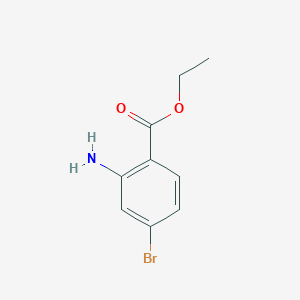

Ethyl 2-amino-4-bromobenzoate

説明

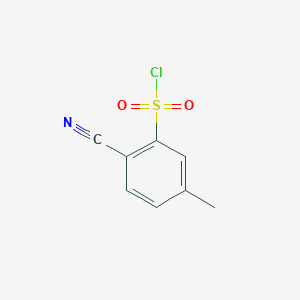

Ethyl 2-amino-4-bromobenzoate is a chemical compound with the CAS Number: 117323-99-6. It has a molecular weight of 244.09 and a linear formula of C9H10BrNO2 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula, C9H10BrNO2 . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data, which are not available in the current search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.09 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用

Environmental Fate of Related Compounds

Studies on parabens, which share a functional group similarity with Ethyl 2-amino-4-bromobenzoate, highlight the environmental persistence and potential endocrine-disrupting effects of these compounds. Parabens, used extensively as preservatives, have been detected in various aquatic environments, indicating their widespread presence and the need for further research into their environmental impact and degradation pathways (Haman et al., 2015).

Brominated Compounds in Environmental and Health Contexts

Research on novel brominated flame retardants (NBFRs) and their occurrence in indoor environments, consumer goods, and food emphasizes the growing concern over these compounds' environmental and health impacts. These studies suggest the need for comprehensive monitoring and understanding of such compounds' behaviors and effects, which may provide insights into managing compounds with similar bromine functionalities (Zuiderveen et al., 2020).

Antioxidant Capacity and Reaction Pathways

Investigations into the antioxidant capacities of various compounds, including the mechanisms of action and reaction pathways, offer valuable knowledge for the potential applications of this compound in pharmaceuticals or as an antioxidant. Understanding these mechanisms can aid in designing compounds with optimized antioxidant properties (Ilyasov et al., 2020).

Neuroprotective and Pharmacological Research

Explorations into compounds with neuroprotective effects or those affecting mood, anxiety, and emotions can provide a framework for researching this compound's potential applications in neurobiology or pharmacology. Such research underscores the complex interplay between neurotransmitter systems and the role of structural and functional brain plasticity (McEwen & Olié, 2005).

Ionic Liquid-Based Technologies

With the increasing use of ionic liquids in various technologies, understanding the toxicity and environmental impact of these compounds becomes crucial. Research into 1-ethyl-3-methylimidazolium acetate, an ionic liquid, for its potential to dissolve biopolymers, offers a parallel to considering the safety and application scope of this compound in industrial settings (Ostadjoo et al., 2018).

Safety and Hazards

Ethyl 2-amino-4-bromobenzoate should be handled with care. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

作用機序

Mode of Action

It is known that brominated compounds often act as electron-withdrawing substituents . This property could influence the compound’s interaction with its targets, potentially leading to changes in the target’s function or structure .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2-amino-4-bromobenzoate are currently unknown. Brominated compounds can participate in various biochemical reactions, but the exact pathways and downstream effects of this particular compound require further investigation .

Pharmacokinetics

It is soluble in methanol , which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its potential biological activity, it may have various effects at the molecular and cellular levels. These effects need to be confirmed through rigorous scientific research .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets . .

特性

IUPAC Name |

ethyl 2-amino-4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNZIJUVSOCRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)